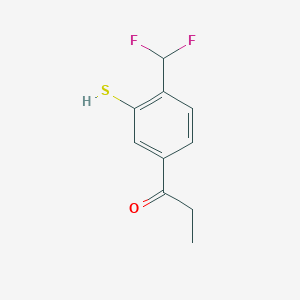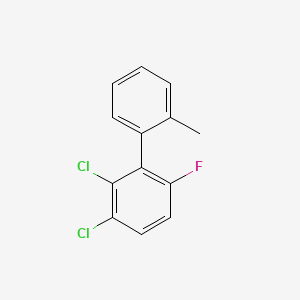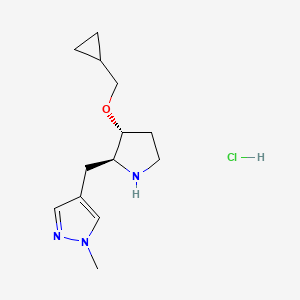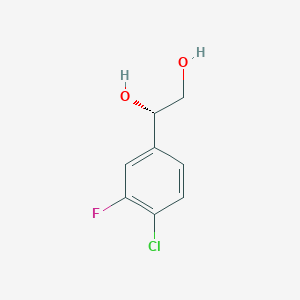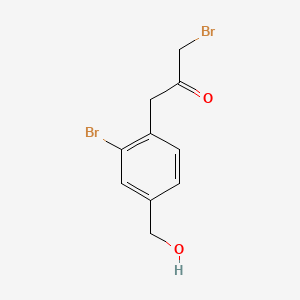
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of bromine atoms and a hydroxymethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the selective bromination of the compound, yielding the desired product with high purity.
Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of advanced reactors and purification techniques helps in achieving high yields and purity levels required for commercial applications .
Análisis De Reacciones Químicas
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atoms and the length of the carbon chain.
2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone: This compound also contains bromine and hydroxymethyl groups but has a different core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
1-bromo-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3,13H,4-6H2 |
Clave InChI |
KAXONTMRRJTXEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)Br)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


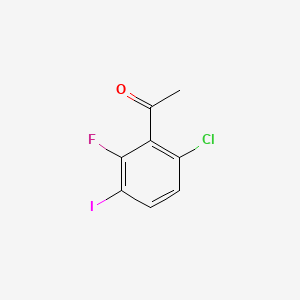
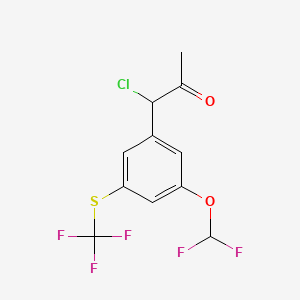

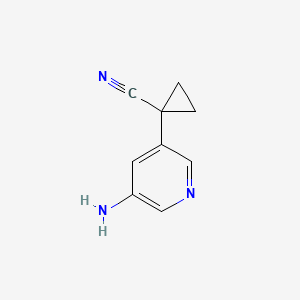
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)



![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)
